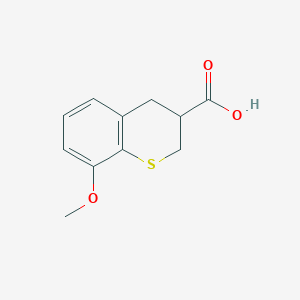

8-Methoxythiochromane-3-carboxylic acid

Overview

Description

“8-Methoxythiochromane-3-carboxylic acid” is a compound that is available for pharmaceutical testing . It is related to a category of compounds known as 8-methoxycoumarin-3-carboxamides, which have been studied for their potent anticancer properties .

Synthesis Analysis

The synthesis of 8-methoxycoumarin-3-carboxamides, a related category of compounds, involves a versatile synthetic approach to produce a series of analogues with meticulous structural features . The synthesis of a similar compound, 8-methoxycoumarin-3-carboxamide, involves hydrolysis with 4N HCl in acetic acid under reflux conditions .Molecular Structure Analysis

The molecular structure of 8-methoxycoumarin-3-carboxamides, a related category of compounds, is meticulously designed. The design of these compounds is mainly based on exploring various structural features in the 8-methoxycoumarin scaffold .Chemical Reactions Analysis

The hydrolysis of 8-methoxycoumarin-3-carboxamide to the corresponding 3-carboxylic acid demonstrated a significant improvement in antiproliferative activity . This indicates the importance of the hydrogen bonding acceptor group (C = O) at position-3 for the cytotoxicity of this class .Scientific Research Applications

Synthetic Experiments in the Benzo-pyrone Series

The chemical compound 8-methoxythiochromane-3-carboxylic acid is synthesized through various experiments within the benzo-pyrone series. One notable method involves the condensation of 2-methyl-3-methoxy-7-hydroxychromone-8-aldehyde with bromoacetic ester to form a carbethoxy-methyl ether, highlighting its synthetic versatility in organic chemistry. This process demonstrates the compound's potential in the synthesis of complex organic molecules, contributing significantly to medicinal chemistry and materials science (S. Rangaswami & T. R. Seshadri, 1939).

Application to Cigarette Flavoring

Research on derivatives of 8-methoxythiochromane-3-carboxylic acid, such as its menthyl ester, indicates its application in enhancing cigarette flavor. The compound has been shown to improve the flavor profile, introduce bean aroma notes, and reduce harshness in smoke, suggesting its utility in tobacco product formulation. This application underscores the compound's role in flavor chemistry, offering avenues for creating more pleasant smoking experiences (Zhao Ming-qin, 2012).

Supramolecular Arrangements

8-Methoxythiochromane-3-carboxylic acid and its derivatives have been used in the study of supramolecular arrangements. The preparation and crystallographic analysis of compounds like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane demonstrate the compound's relevance in understanding the relationship between molecular and crystal structure. This research is pivotal for the development of new materials with specific optical or mechanical properties, contributing to the fields of materials science and nanotechnology (Sara Graus et al., 2010).

Modification of Solubility Properties

Studies on altering the solubility properties of compounds through the introduction of methoxy and methylthio substituents indicate the chemical modification potential of 8-methoxythiochromane-3-carboxylic acid. These modifications can significantly impact the acidity and solubility of molecules, which is crucial for pharmaceutical applications where solubility plays a key role in drug delivery and bioavailability (S. Boiadjiev & D. Lightner, 1998).

Catalysis and Organic Synthesis

The compound's derivatives have also been explored in catalytic processes, specifically in auxiliary-assisted palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. This application highlights the role of 8-methoxythiochromane-3-carboxylic acid derivatives in facilitating selective and efficient chemical transformations, essential for developing novel synthetic routes in organic chemistry (D. Shabashov & O. Daugulis, 2010).

Mechanism of Action

Target of Action

The primary targets of 8-Methoxythiochromane-3-carboxylic acid are caspase-3/7 and β-tubulin . Caspase-3/7 are crucial proteins involved in the process of apoptosis, or programmed cell death. β-tubulin is a protein that forms microtubules, which are part of the cell’s cytoskeleton and play an essential role in cell division.

Mode of Action

8-Methoxythiochromane-3-carboxylic acid interacts with its targets by binding to the active sites of caspase-3/7 and β-tubulin . This interaction leads to the activation of caspase3/7 protein and substantial inhibition of β-tubulin polymerization activity in HepG2 cells .

Biochemical Pathways

The compound affects the apoptosis pathway by activating caspase-3/7, leading to programmed cell death . It also impacts the cell division process by inhibiting β-tubulin polymerization, which disrupts the formation of the mitotic spindle necessary for cell division .

Pharmacokinetics

The compound’s ability to inhibit the growth of hepg2 cells suggests it may have good bioavailability .

Result of Action

The compound’s action results in cell cycle arrest during the G1/S phase and triggers apoptosis in HepG2 cells . It increases the percentage of cells arrested in the G2/M and pre-G1 phases . The compound also shows minimal impact on normal cells .

Action Environment

It’s important to note that environmental precautions should be taken to prevent the compound from entering drains, other waterways, or soil .

Safety and Hazards

properties

IUPAC Name |

8-methoxy-3,4-dihydro-2H-thiochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-14-9-4-2-3-7-5-8(11(12)13)6-15-10(7)9/h2-4,8H,5-6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLKKLUJRBIKDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

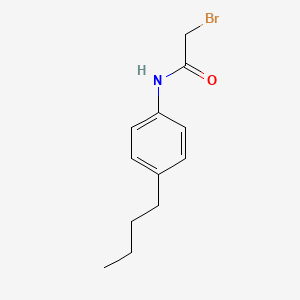

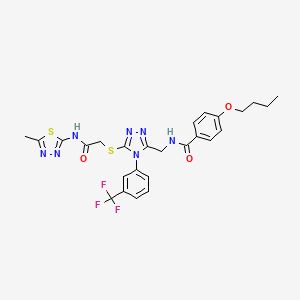

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(4-ethoxyphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2816747.png)

![5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2816750.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2816752.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/no-structure.png)

![Methyl 3-(5,7-dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2816758.png)

![Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B2816759.png)

![4-({4-[(4-chlorophenyl)carbamoyl]-1H-1,2,3-triazol-5-yl}amino)benzoic acid](/img/structure/B2816764.png)

![4-(4-Methoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2816765.png)

![2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2816769.png)